molecular formula C10H15N3O3 B2779486 ethyl 5-carbamoyl-1-propyl-1H-pyrazole-3-carboxylate CAS No. 1946816-86-9

ethyl 5-carbamoyl-1-propyl-1H-pyrazole-3-carboxylate

Cat. No.: B2779486
CAS No.: 1946816-86-9
M. Wt: 225.248
InChI Key: FVUKDUFFSHVNNZ-UHFFFAOYSA-N
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Description

ethyl 5-carbamoyl-1-propyl-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its unique structure, which includes an ethyl ester group, an aminocarbonyl group, and a propyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-carbamoyl-1-propyl-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a hydrazone intermediate with an appropriate ester. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent quality control measures, would be essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

ethyl 5-carbamoyl-1-propyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aminocarbonyl group to an amine or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of functionalized pyrazole derivatives.

Scientific Research Applications

ethyl 5-carbamoyl-1-propyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-carbamoyl-1-propyl-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminocarbonyl group can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π interactions or other non-covalent interactions. These interactions can influence the compound’s binding affinity and specificity, ultimately affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(aminocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate
  • Ethyl 5-(aminocarbonyl)-1-ethyl-1H-pyrazole-3-carboxylate
  • Ethyl 5-(aminocarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylate

Uniqueness

ethyl 5-carbamoyl-1-propyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group provides a distinct steric and electronic environment compared to other alkyl substituents, potentially leading to different interactions with molecular targets and varying degrees of activity in different applications.

Properties

IUPAC Name

ethyl 5-carbamoyl-1-propylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-3-5-13-8(9(11)14)6-7(12-13)10(15)16-4-2/h6H,3-5H2,1-2H3,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUKDUFFSHVNNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=N1)C(=O)OCC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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